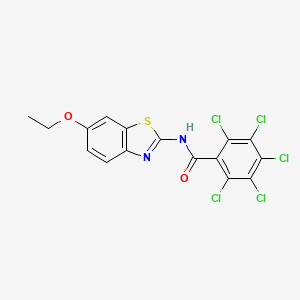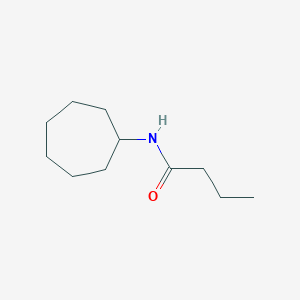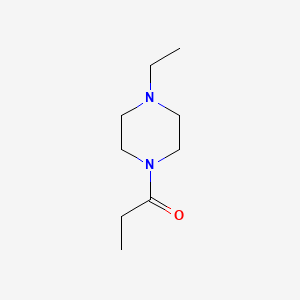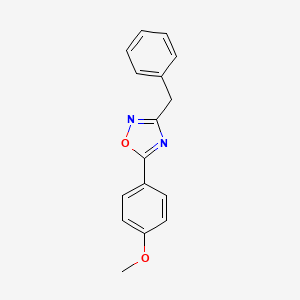![molecular formula C13H14N2O3S B7540794 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid involves the inhibition of enzymes that are involved in cellular processes. Specifically, it has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential for DNA replication and protein synthesis, respectively. This inhibition leads to the disruption of these cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid have been extensively studied. It has been shown to have antitumor, antiviral, and antibacterial activities. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid in lab experiments are its high purity and good yields during synthesis. Additionally, its inhibitory effects on enzymes make it a potential candidate for the development of new drugs. The limitations of using this compound in lab experiments are the potential toxicity and side effects that may arise from its use.
Direcciones Futuras
There are several future directions for the study of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid. One direction is the development of new drugs that target the enzymes that this compound inhibits. Another direction is the study of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, the study of its potential toxicity and side effects is important for its safe use in lab experiments and potential clinical applications.
In conclusion, 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its inhibitory effects on enzymes make it a potential candidate for the development of new drugs. Its biochemical and physiological effects have been studied, and its future directions include the development of new drugs and the study of its anti-inflammatory properties and potential toxicity.
Métodos De Síntesis
The synthesis of 2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid involves the reaction of 2-(methylthio)acetic acid with 8-methyl-4-oxo-4,6,7,8-tetrahydro-pyrido[1,2-a]pyrimidine-2-carbaldehyde in the presence of a base. The reaction yields the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid has been studied for its potential use in scientific research applications. It has been shown to have inhibitory effects on certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This makes it a potential candidate for the development of new drugs that target these enzymes.
Propiedades
IUPAC Name |
2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-3-4-15-11(5-8)14-10(6-12(15)16)7-19-9(2)13(17)18/h3-6,9H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDYJJUWZOXCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CSC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)


![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)


![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)